An In-Depth Technical Guide to 1-Iodohexane: Core Identifiers, Properties, and Protocols
An In-Depth Technical Guide to 1-Iodohexane: Core Identifiers, Properties, and Protocols
This guide provides a comprehensive technical overview of 1-iodooxane, a crucial alkylating agent in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the foundational identifiers, physicochemical properties, and established protocols related to this compound. The information herein is synthesized from authoritative databases and peer-reviewed literature to ensure accuracy and reliability.
Chemical Identity and Core Identifiers
1-Iodohexane is a linear alkyl halide, specifically a saturated hydrocarbon chain of six carbons where a primary hydrogen has been substituted with an iodine atom.[2] The unequivocal identification of chemical compounds is paramount in scientific research and industrial applications to ensure reproducibility and safety. A variety of identifiers are used to categorize and reference 1-iodooxane, each serving a distinct purpose in different databases and regulatory frameworks.
The primary identifier for any chemical substance is its Chemical Abstracts Service (CAS) Registry Number.
This unique numerical identifier is assigned by the Chemical Abstracts Service and is the most common and reliable identifier used in chemical literature and databases worldwide. Beyond the CAS number, several other systems are employed to describe the molecule's structure and composition.
Nomenclature and Structural Representations
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-Iodohexane .[1][3] However, it is also commonly known by several synonyms:
Structural and line notation identifiers provide a machine-readable format for the compound's atomic connectivity.
Database and Regulatory Identifiers
For cross-referencing across various chemical and regulatory databases, the following identifiers are essential:
| Identifier Type | Identifier | Source (Example) |
| PubChem CID | 12527 | PubChem[1][3] |
| EC Number | 211-339-0 | European Chemicals Agency (ECHA)[1][8] |
| UNII | 27F4BFU2DR | FDA Global Substance Registration System[1] |
| Beilstein/REAXYS | 505971 | Elsevier[8][9] |
| DSSTox Substance ID | DTXSID2049341 | US EPA[1][10] |
The following diagram illustrates the logical relationship between these core identifiers, from the fundamental chemical structure to its various representations in nomenclature and databases.
Caption: Interconnectivity of 1-Iodohexane identifiers.
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of 1-iodooxane is critical for its handling, storage, and application in experimental design. It is a colorless to light yellow liquid that is practically insoluble in water.[1][11] Due to its sensitivity to light, it is often supplied with copper as a stabilizer.[1][8][11]
Quantitative Physical Data
The key physical properties of 1-iodooxane are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 212.07 g/mol | [1][3][5] |
| Density | 1.437 g/cm³ at 25 °C | [1][4][8] |
| Boiling Point | 179-181 °C | [1][4][12] |
| Melting Point | -75 °C | [1][4] |
| Flash Point | 61 °C (141.8 °F) | [8][12] |
| Refractive Index (n²⁰/D) | 1.492 | [4][8] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 1-iodooxane.
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¹H NMR: The proton NMR spectrum provides distinct signals for the protons along the hexane chain. The protons on the carbon adjacent to the iodine atom (C1) are the most deshielded.
-
¹³C NMR: The carbon NMR spectrum shows six distinct signals corresponding to the six carbon atoms of the hexane chain.[2]
-
Mass Spectrometry: The mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the molecule.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching and bending vibrations for the alkyl chain.[6]
Synthesis Protocols
1-Iodohexane is a valuable intermediate in organic synthesis and can be prepared through several established methods.[2] Two common laboratory-scale synthesis protocols are detailed below. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Protocol 1: Finkelstein Reaction from 1-Bromohexane
This classic nucleophilic substitution reaction is an efficient method for preparing primary iodoalkanes. The reaction involves treating an alkyl bromide or chloride with an excess of sodium iodide in acetone. The equilibrium is driven to the product side by the precipitation of the less soluble sodium bromide or chloride in acetone.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromohexane in anhydrous acetone.
-
Reagent Addition: Add a molar excess (typically 1.5 equivalents) of sodium iodide to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the formation of a white precipitate (NaBr).
-
Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium salt.
-
Purification: Evaporate the acetone under reduced pressure. The resulting crude 1-iodooxane can be purified by distillation.
Protocol 2: Iodination of 1-Hexanol
This method involves the conversion of the primary alcohol, 1-hexanol, to 1-iodooxane using iodine and triphenylphosphine.[1] This reaction proceeds via the formation of a phosphonium iodide intermediate.
Methodology:
-
Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen), combine triphenylphosphine and a suitable solvent like dichloromethane.
-
Reagent Addition: Slowly add iodine to the stirred solution. The mixture will turn into a dark solution of the triphenylphosphine-iodine adduct.
-
Alcohol Addition: Add 1-hexanol dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the 1-iodooxane from the triphenylphosphine oxide byproduct.[2]
The following diagram outlines the general workflow for the synthesis and purification of 1-Iodohexane.
Caption: Workflow for 1-Iodohexane synthesis.
Safety and Handling
1-Iodohexane is a combustible liquid and is considered hazardous.[12] It can cause skin and serious eye irritation and may cause respiratory irritation.[3][12] It is also harmful if swallowed.[3]
-
Personal Protective Equipment (PPE): Always handle 1-iodooxane in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][13]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, open flames, and strong oxidizing agents.[2][12] As it is light-sensitive, it should be stored in an opaque or amber container.[1][2]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.[12]
Applications in Research and Development
1-Iodohexane serves as a key building block in organic synthesis, primarily as an alkylating agent.[1] It is used to introduce a hexyl group into various molecules. For instance, it undergoes palladium-catalyzed cross-coupling reactions with organoboranes to form larger alkanes, such as tetradecane.[4][8] Its utility extends to the synthesis of more complex organic structures in the development of new pharmaceuticals and materials.
References
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1-Iodohexane. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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1-iodohexane (C6H13I). (n.d.). PubChem Lite. Retrieved January 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12527, 1-Iodohexane. Retrieved January 5, 2026, from [Link].
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National Institute of Standards and Technology. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook (Gas phase ion energetics data). Retrieved January 5, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook (IR Spectrum). Retrieved January 5, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook (Condensed phase thermochemistry data). Retrieved January 5, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Hexane, 1-iodo-. In NIST Chemistry WebBook (Mass spectrum). Retrieved January 5, 2026, from [Link]
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1-iodohexane. (n.d.). ChemBK. Retrieved January 5, 2026, from [Link]
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1-Iodo-1H,1H-perfluorohexane. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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1-Iodhexan. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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1-Chloro-6-iodohexane. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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1-Iodohexane. (n.d.). Chemical-Suppliers.com. Retrieved January 5, 2026, from [Link]
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